Cas no 950725-13-0 (5-(azetidin-3-yl)-2H-1,2,3,4-tetrazole)
5-(azetidin-3-yl)-2H-1,2,3,4-tetrazole Chemical and Physical Properties
Names and Identifiers
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- 5-(azetidin-3-yl)-2H-tetrazole
- 5-(3-Azetidinyl)-2H-tetrazole
- 5-(azetidin-3-yl)-2H-1,2,3,4-tetrazole
- SCHEMBL1488881
- SCHEMBL12269382
- PB32022
- 950725-13-0
- TQP1585
- CS-0050766
- AKOS025291136
- EN300-6474065
- MFCD21642011
- AS-34257
-
- MDL: MFCD21642011
- Inchi: 1S/C4H7N5/c1-3(2-5-1)4-6-8-9-7-4/h3,5H,1-2H2,(H,6,7,8,9)
- InChI Key: XTUWELXPIPDXIN-UHFFFAOYSA-N
- SMILES: N1CC(C2N=NNN=2)C1
Computed Properties
- Exact Mass: 125.07014524g/mol
- Monoisotopic Mass: 125.07014524g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 101
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.1
- Topological Polar Surface Area: 66.5Ų
5-(azetidin-3-yl)-2H-1,2,3,4-tetrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A965795-10mg |
5-(3-Azetidinyl)-2H-tetrazole |
950725-13-0 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | A965795-50mg |
5-(3-Azetidinyl)-2H-tetrazole |
950725-13-0 | 50mg |
$ 160.00 | 2022-06-07 | ||
| TRC | A965795-100mg |
5-(3-Azetidinyl)-2H-tetrazole |
950725-13-0 | 100mg |
$ 230.00 | 2022-06-07 | ||
| Alichem | A449040965-250mg |
5-(Azetidin-3-yl)-2H-tetrazole |
950725-13-0 | 95% | 250mg |
$174.44 | 2023-08-31 | |
| Alichem | A449040965-1g |
5-(Azetidin-3-yl)-2H-tetrazole |
950725-13-0 | 95% | 1g |
$508.80 | 2023-08-31 | |
| Alichem | A449040965-5g |
5-(Azetidin-3-yl)-2H-tetrazole |
950725-13-0 | 95% | 5g |
$1384.24 | 2023-08-31 | |
| Chemenu | CM109182-1g |
5-(azetidin-3-yl)-2H-1,2,3,4-tetrazole |
950725-13-0 | 95+% | 1g |
$352 | 2021-08-06 | |
| Chemenu | CM109182-5g |
5-(azetidin-3-yl)-2H-1,2,3,4-tetrazole |
950725-13-0 | 95+% | 5g |
$1089 | 2021-08-06 | |
| Chemenu | CM109182-10g |
5-(azetidin-3-yl)-2H-1,2,3,4-tetrazole |
950725-13-0 | 95+% | 10g |
$1815 | 2021-08-06 | |
| Chemenu | CM109182-1g |
5-(azetidin-3-yl)-2H-1,2,3,4-tetrazole |
950725-13-0 | 95%+ | 1g |
$*** | 2023-05-29 |
5-(azetidin-3-yl)-2H-1,2,3,4-tetrazole Suppliers
5-(azetidin-3-yl)-2H-1,2,3,4-tetrazole Related Literature
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
Additional information on 5-(azetidin-3-yl)-2H-1,2,3,4-tetrazole
Introduction to 5-(azetidin-3-yl)-2H-1,2,3,4-tetrazole (CAS No. 950725-13-0)
5-(azetidin-3-yl)-2H-1,2,3,4-tetrazole is a heterocyclic compound with significant interest in the field of pharmaceutical and chemical research. Its molecular structure, featuring both azetidine and tetrazole moieties, makes it a versatile scaffold for drug discovery and material science applications. The compound is identified by the Chemical Abstracts Service (CAS) number 950725-13-0, which distinguishes it as a unique chemical entity with distinct properties and potential uses.
The 5-(azetidin-3-yl)-2H-1,2,3,4-tetrazole molecule exhibits a high degree of functionalization, which is critical for its role in medicinal chemistry. The presence of the azetidine ring provides a flexible backbone that can interact with biological targets in multiple ways, while the tetrazole moiety introduces additional reactivity and binding potential. This combination has led to its exploration as a precursor in the synthesis of bioactive molecules.
Recent advancements in computational chemistry have highlighted the importance of 5-(azetidin-3-yl)-2H-1,2,3,4-tetrazole as a key intermediate in designing novel therapeutic agents. Studies have demonstrated its utility in generating derivatives with enhanced pharmacological properties. For instance, modifications at the azetidine nitrogen atoms have been shown to influence binding affinity to enzymes and receptors, making this compound a valuable tool for structure-activity relationship (SAR) studies.
In the realm of drug development, 5-(azetidin-3-yl)-2H-1,2,3,4-tetrazole has been investigated for its potential in addressing various therapeutic challenges. Researchers have leveraged its scaffold to develop compounds with anti-inflammatory, antiviral, and anticancer activities. The tetrazole ring, in particular, has been recognized for its ability to modulate biological pathways by acting as a hydrogen bond acceptor or participating in metal coordination interactions.
The synthesis of 5-(azetidin-3-yl)-2H-1,2,3,4-tetrazole involves multi-step organic transformations that highlight the compound's synthetic versatility. Key synthetic routes include cycloaddition reactions between aziridines and nitrile oxides, followed by functional group interconversions to introduce the tetrazole moiety. These methodologies underscore the compound's role as a building block in complex molecule construction.
From a material science perspective, 5-(azetidin-3-yl)-2H-1,2,3,4-tetrazole has been explored for its potential applications in advanced materials. Its heterocyclic structure allows for integration into polymers and coatings that exhibit unique electronic or mechanical properties. For example, derivatives of this compound have been studied for their conductivity in organic semiconductors or their stability in high-performance polymers.
The pharmacokinetic behavior of 5-(azetidin-3-yl)-2H-1,2,3,4-tetrazole and its derivatives remains an area of active investigation. Preclinical studies have begun to unravel how modifications to the molecular structure can influence absorption, distribution, metabolism, and excretion (ADME) profiles. These insights are crucial for optimizing drug candidates before they enter clinical trials.
One notable application of 5-(azetidin-3-yl)-2H-1,2,3,4-tetrazole is in the development of probes for biochemical assays. Its ability to interact with specific enzymes or proteins has made it useful for high-throughput screening campaigns aimed at identifying new drug targets. Such applications underscore the compound's importance not only as a synthetic intermediate but also as a tool for biochemical research.
The future prospects for 5-(azetidin-3-yl)-2H-1,2,3,4-tetrazole are promising given its diverse chemical properties and biological relevance. Ongoing research efforts are focused on expanding its utility in drug discovery by exploring novel synthetic pathways and evaluating its efficacy in preclinical models. As computational methods continue to advance,the potential applications of this compound are expected to grow further。
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